molecular formula C22H21N5O3S B5563206 4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No. B5563206
M. Wt: 435.5 g/mol
InChI Key: JTFPPBNVXNQLEA-KRLZMICPSA-N
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Description

4-Methoxybenzaldehyde, also known as Anisaldehyde, is a compound used in organic synthesis. It has a molecular weight of 136.15 and its linear formula is 4-(CH3O)C6H4CHO .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzaldehyde can be represented as 4-(CH3O)C6H4CHO .


Physical And Chemical Properties Analysis

4-Methoxybenzaldehyde is a liquid with a density of 1.12 g/cm3 at 25 °C. It has a boiling point of 247-249 °C/1013 hPa and a flash point of 116 °C. It is soluble in water at a concentration of 2 g/L .

Safety and Hazards

4-Methoxybenzaldehyde has a hazard classification of Aquatic Chronic 3. It has a potency of 3200 mg/kg LD50, oral (Rat) and >5000 mg/kg LD50, skin (Rabbit) .

properties

IUPAC Name

(2Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-15-20(21(29)27(25(15)2)17-7-5-4-6-8-17)26-19(28)14-31-22(26)24-23-13-16-9-11-18(30-3)12-10-16/h4-13H,14H2,1-3H3/b23-13+,24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFPPBNVXNQLEA-KRLZMICPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC3=NN=CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=O)CS/C3=N\N=C\C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

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